Foxy-5 is classified as a peptide agonist of the WNT signaling pathway. It is synthesized in laboratories for research purposes and is primarily used in studies related to cancer biology and therapeutic development. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various experimental applications.
The synthesis of Foxy-5 typically involves solid-phase peptide synthesis techniques. One common method includes the following steps:
The synthesis can be performed using various coupling agents such as 1-hydroxybenzotriazole or N,N'-diisopropylcarbodiimide to facilitate the formation of peptide bonds. The final product is typically characterized by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity levels exceeding 95% .
Foxy-5 is a hexapeptide with the following amino acid sequence: formylated phenylalanine, glycine, valine, alanine, leucine, and phenylalanine. Its molecular formula is C₃₆H₄₅F₃N₆O₇S, with a molecular weight of approximately 707.83 g/mol.
The structural analysis indicates that Foxy-5 contains hydrophobic residues that contribute to its biological activity and interaction with cellular receptors involved in WNT signaling pathways.
Foxy-5 engages in several biochemical interactions that are critical for its function as a WNT5A mimetic:
The specific receptor interactions and downstream signaling pathways activated by Foxy-5 are still under investigation but are believed to involve non-canonical pathways distinct from β-catenin activation .
Foxy-5 functions by mimicking the action of WNT5A, which is known for its role in regulating cell behavior during development and in cancer progression. The mechanism involves:
Studies have shown that treatment with Foxy-5 can significantly reduce tumor growth and metastasis in preclinical models of prostate and colon cancers .
Foxy-5 has several notable applications in scientific research:
Foxy-5 trifluoroacetate represents a significant advancement in understanding WNT signaling and offers promising avenues for therapeutic development against cancer metastasis.
Foxy-5 (Trifluoroacetate) is a biologically stable hexapeptide (sequence: Formyl-Methionine-Aspartate-Glycine-Cysteine-Glutamate-Leucine) engineered to replicate the N-terminal domain of endogenous Wingless-Type MMTV Integration Site Family Member 5A [1] [3]. This domain is evolutionarily conserved and critical for receptor binding and activation of non-canonical Wnt signaling pathways. The peptide features a formylated N-terminus and a core cysteine residue, enabling disulfide bond formation that stabilizes its tertiary structure to resemble native Wingless-Type MMTV Integration Site Family Member 5A [5] [7]. Molecular modeling confirms that Foxy-5 (Trifluoroacetate) occupies the Frizzled receptor binding site typically targeted by Wingless-Type MMTV Integration Site Family Member 5A, facilitating downstream signaling without cross-activating β-catenin-dependent pathways [1] [6].
Table 1: Structural and Functional Domains of Foxy-5 (Trifluoroacetate) Versus Native Wingless-Type MMTV Integration Site Family Member 5A
Domain/Feature | Native Wingless-Type MMTV Integration Site Family Member 5A | Foxy-5 (Trifluoroacetate) |
---|---|---|
Active Sequence | N-terminal β-hairpin domain (residues 1-60) | Formyl-Methionine-Aspartate-Glycine-Cysteine-Glutamate-Leucine |
Post-Translational Modifications | Palmitoylation, Glycosylation | Formyl group, Disulfide bonds |
Receptor Specificity | Frizzled 2, Frizzled 5, Ror2 | Frizzled 2, Frizzled 5 |
Molecular Weight | ~45 kDa | 808.80 Da (Trifluoroacetate salt) |
Foxy-5 (Trifluoroacetate) selectively activates β-catenin-independent signaling cascades, primarily through Wingless-Type MMTV Integration Site Family Member 5A/Frizzled-mediated G-protein coupling. Upon binding Frizzled receptors, it triggers phospholipase C activation, generating inositol trisphosphate and diacylglycerol [6] [10]. This cascade mobilizes intracellular calcium stores within minutes, evidenced by a 3.5-fold increase in cytosolic free calcium (Ca²⁺) in prostate cancer cells treated with 100 μM Foxy-5 (Trifluoroacetate) [1] [2]. Calcium flux subsequently activates calcium/calmodulin-dependent kinase II and protein kinase C, which regulate cytoskeletal dynamics and cell motility [10].
Concurrently, Foxy-5 (Trifluoroacetate) engages the Planar Cell Polarity pathway by recruiting Dishevelled to the plasma membrane. This promotes Rho family GTPase activation—specifically RhoA and Rac1—leading to actomyosin contractility and actin polymerization [6] [8]. In mesenchymal stem cells, immobilized Foxy-5 (Trifluoroacetate) enhances Dishevelled 2 and Rho-associated protein kinase localization, stabilizing F-actin and focal adhesions to direct polarized cell migration [6].
Table 2: Key Signaling Events Activated by Foxy-5 (Trifluoroacetate) in Non-Canonical Pathways
Signaling Pathway | Immediate Effectors | Cellular Outcomes |
---|---|---|
Wnt/Ca²⁺ | ↑ Phospholipase C | 250 nM intracellular Ca²⁺ flux within 5 min |
↑ Calcium/calmodulin-dependent kinase II | Actin depolymerization | |
Planar Cell Polarity | Dishevelled polymerization | RhoA activation (2.8-fold increase) |
Rho-associated protein kinase stabilization | Stress fiber formation, directional motility |
Foxy-5 (Trifluoroacetate) exerts metastasis-suppressive effects exclusively through β-catenin-independent mechanisms. In Wingless-Type MMTV Integration Site Family Member 5A-low prostate cancer cells (DU145), it impairs invasion by 40% in vitro by downregulating matrix metalloproteinases and inhibiting pseudopodial protrusion [2] [3]. This occurs via RhoA-Rho-associated protein kinase-mediated cofilin inactivation, which blocks actin severing and reduces cell motility [3] [6].
Orthotopic mouse models reveal that Foxy-5 (Trifluoroacetate) (2 mg/kg intraperitoneal daily) reduces lymph node metastasis by 90% in DU145-derived tumors without affecting primary tumor growth or apoptosis [2] [4]. Mechanistically, it suppresses epithelial-to-mesenchymal transition by upregulating E-cadherin and downregulating vimentin and Snail transcription factors [9]. Furthermore, Foxy-5 (Trifluoroacetate) disrupts cancer stem cell niches in colon cancer xenografts, reducing aldehyde dehydrogenase and doublecortin-like kinase 1 expression while increasing 15-hydroxyprostaglandin dehydrogenase [1] [3].
Table 3: Metastasis-Suppressive Mechanisms of Foxy-5 (Trifluoroacetate)
Molecular Target | Effect of Foxy-5 (Trifluoroacetate) | Impact on Metastasis |
---|---|---|
RhoA-Rho-associated protein kinase | Sustained activation | ↑ Focal adhesion strength, ↓ random migration |
Epithelial-to-mesenchymal transition markers | ↓ Vimentin, ↓ Snail | ↑ Cell-cell adhesion, ↓ invasion |
Cancer stem cell markers | ↓ Aldehyde dehydrogenase, ↓ doublecortin-like kinase 1 | ↓ Tumor initiation at distant sites |
Lymphatic dissemination | ↓ CXCR4 chemotaxis | 75% reduction in distal lymph node metastasis |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3